N-(2-Hydroxyethyl)-2-phenylacetamide
Overview
Description
N-(2-Hydroxyethyl)-2-phenylacetamide is a chemical compound that has been studied for its potential therapeutic applications. It is structurally related to N-(2-hydroxy phenyl) acetamide, which has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats . The compound's relevance extends to its derivatives, which have been synthesized and evaluated for various biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide and its derivatives involves various chemical reactions. One-pot synthesis methods have been developed for related compounds, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives . Additionally, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, indicating the versatility of the parent compound in chemical transformations . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, has been achieved through acetylation, esterification, and ester interchange steps, showcasing the compound's amenability to modification .
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)-2-phenylacetamide and its analogs has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-phenyl-2-hydroxyacetamide has been determined, revealing a non-planar molecule with one-dimensional hydrogen-bonding arrangements . Similarly, the structures of silylated derivatives have been investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)-2-phenylacetamide can undergo a range of chemical reactions, as evidenced by the synthesis of its derivatives. These reactions include hydroxylation, intramolecular cyclization , transsilylation , and ester interchange . The ability to undergo such reactions makes the compound a versatile intermediate for the synthesis of various biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl)-2-phenylacetamide derivatives have been explored through their biological activities. The anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide suggest that the compound and its derivatives may interact with biological systems, affecting cytokine levels and oxidative stress markers . The antimicrobial activities of related benzamide and phenylacetamide derivatives have been evaluated, with some compounds showing broad-spectrum activity against bacteria and fungi . These activities are indicative of the compound's chemical properties, which allow it to interact with microbial targets.
Scientific Research Applications
Antimicrobial Activity
N-(2-Hydroxyethyl)-2-phenylacetamide analogues exhibit significant antimicrobial properties. A study conducted by Jayadevappa et al. (2012) synthesized a new class of these compounds from hydroxyphenylacetic acid and tested them against various fungal and bacterial strains. The results showed that some compounds demonstrated superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).
Synthesis and Chemical Properties
Various studies have focused on the synthesis and chemical properties of N-(2-Hydroxyethyl)-2-phenylacetamide. For instance, Mijin et al. (2008) investigated the benzylation of N-phenyl-2-phenylacetamide under microwave irradiation, highlighting the formation of different alkylation products (Mijin et al., 2008).
Anti-arthritic and Anti-inflammatory Activities
The compound has been studied for its anti-arthritic and anti-inflammatory activities. Jawed et al. (2010) conducted a study on adjuvant-induced arthritic rats and observed that N-(2-Hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting anti-arthritic properties (Jawed et al., 2010).
Novel Synthesis Methods
Other research has explored new methods for synthesizing N-(2-Hydroxyethyl)-2-phenylacetamide derivatives. Srivani et al. (2018) developed an efficient method to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, showcasing the versatility of the compound (Srivani et al., 2018).
Pharmaceutical Applications
The compound also finds applications in pharmaceutical research. Mitsuya et al. (2000) designed and synthesized a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists, indicating potential uses in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Enzymatic and Chemical Reactions
Research by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase sheds light on the enzymatic processes related to N-(2-Hydroxyphenyl)acetamide, demonstrating its role in synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and other hazards. It would also include safety precautions that need to be taken while handling the compound.
Future Directions
This would involve a discussion of areas of research that could be pursued in the future, such as potential applications of the compound, ways to improve its synthesis, or new reactions that it could undergo.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXZQZKQWBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211752 | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-phenylacetamide | |
CAS RN |
6269-99-4 | |
Record name | N-(2-Hydroxyethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7QJB7SJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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